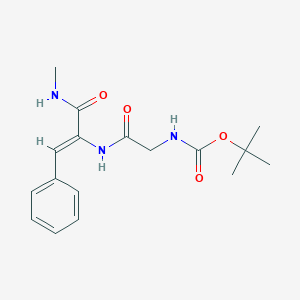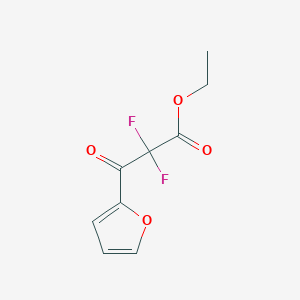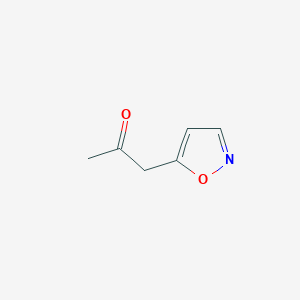
2-Propanone, 1-(5-isoxazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives often involves strategies such as cyclization reactions and modifications of existing isoxazole compounds. For instance, the eco-friendly synthesis of 3,5-disubstituted 1,2-isoxazoles using triethylamine-promoted reactions with hydroxylamine in an eco-friendly solvent demonstrates the variety of methods available for synthesizing isoxazole derivatives (Bassaco et al., 2014). These methodologies may offer a foundation for the synthesis of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" through the appropriate selection of starting materials and reaction conditions.
Molecular Structure AnalysisIsoxazole derivatives often exhibit unique molecular structures that contribute to their chemical reactivity and physical properties. The molecular structure is influenced by the arrangement of the isoxazole ring and substituents attached to it. For example, studies on related compounds highlight the significance of crystallographic and spectroscopic techniques in elucidating the cyclization and molecular structure of isoxazole derivatives (Abdel-Jalil et al., 2015). These techniques could be applied to determine the precise molecular structure of "2-Propanone, 1-(5-isoxazolyl)-(9CI)."
Chemical Reactions and Properties
Isoxazole compounds participate in various chemical reactions, including cycloadditions, substitutions, and transformations that alter their chemical structure and properties. The reactivity of isoxazole rings makes them versatile intermediates in organic synthesis, as demonstrated by the synthesis of novel isoxazole aminoalcohols from corresponding ethanones (Chiarino et al., 1988). Such reactions are relevant to understanding the chemical behavior of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" and its potential reactivity.
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for specific applications, including materials science and pharmaceuticals. Research on related compounds provides a basis for predicting the physical properties of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" and how they might be influenced by structural modifications.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the isoxazole ring and the nature of substituents attached to it. Studies on the synthesis and characterization of isoxazole-containing compounds offer insights into their chemical behavior, stability, and potential applications (Memeo et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
- New derivatives of 1-isoxazolyl-2-amino-1-ethanol have been synthesized starting from 1-isoxazolylethanones, expanding the range of compounds derived from 2-Propanone, 1-(5-isoxazolyl)-(9CI) (Chiarino et al., 1988).
Application in Semiconductor Manufacturing Process
- In semiconductor manufacturing, 2-propanol and 2-propanone are used for wafer cleaning. An integrated biodegradation system was developed to remove these compounds from wastewater, highlighting an industrial application of 2-Propanone, 1-(5-isoxazolyl)-(9CI) (Hsu et al., 2009).
Production of Renewable Chemicals and Fuels
- Fermented isobutanol, which can be transformed from compounds like 2-Propanone, 1-(5-isoxazolyl)-(9CI), is used as a biofuel or for synthesizing other fuels/chemicals (Taylor et al., 2010).
Development of Pharmaceutical Agents
- Some derivatives of 2-Propanone, 1-(5-isoxazolyl)-(9CI) with appropriate substitutions have shown potential as bronchodilatory agents due to their selectivity towards beta 2 tracheal receptors (Chiarino et al., 1986).
Glycerol Hydrogenolysis
- 2-Propanone derivatives have been explored in the hydrogenolysis of glycerol to 1,2-propanediol, showcasing a chemical conversion application (Gandarias et al., 2011).
Propiedades
IUPAC Name |
1-(1,2-oxazol-5-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-7-9-6/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTVDRCODKYXJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=NO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Oxazol-5-YL)propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

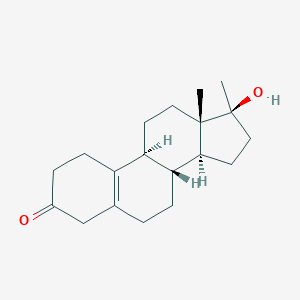
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
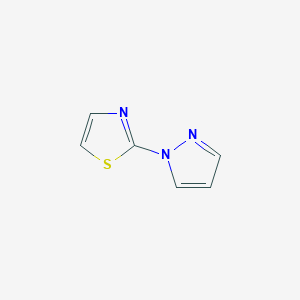
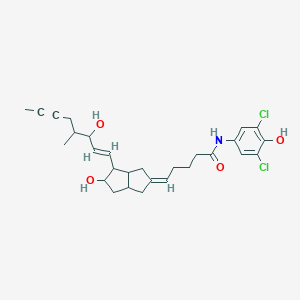
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)
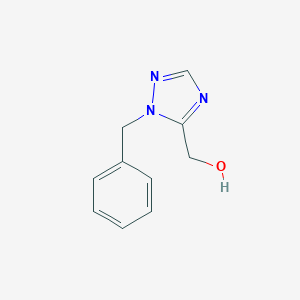
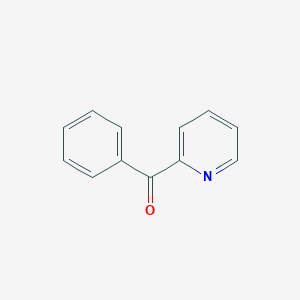
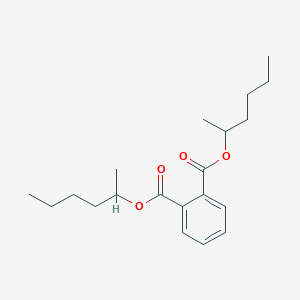
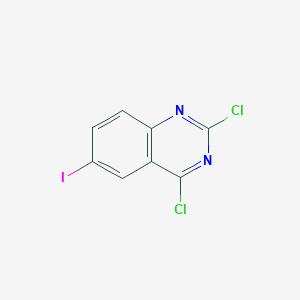
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
